5-methyl-1H-indole-3-carbaldehyde

Catalog No.
S775392
CAS No.
52562-50-2
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-indole-3-carbaldehyde

CAS Number

52562-50-2

Product Name

5-methyl-1H-indole-3-carbaldehyde

IUPAC Name

5-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3

InChI Key

ZTNQWTPWKNDRNF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2C=O

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C=O

Potential as a Building Block for Drug Discovery

  • Synthesis of Tryptophan Dioxygenase Inhibitors: 5-Methyl-1H-indole-3-carbaldehyde has been used as a starting material for the synthesis of pyridyl-ethenyl-indoles, which act as inhibitors of tryptophan dioxygenase, an enzyme involved in the breakdown of the amino acid tryptophan. These inhibitors have potential applications in developing anticancer and immunomodulatory drugs [].

Potential for Antimicrobial and Antiproliferative Activities

  • Antimicrobial activity: Studies suggest that 5-Methyl-1H-indole-3-carbaldehyde may possess antimicrobial properties. Research has explored its effectiveness against various bacterial and fungal strains []. However, further investigation is needed to determine its potential as a therapeutic agent.
  • Antiproliferative activity: Some studies have indicated that 5-Methyl-1H-indole-3-carbaldehyde might exhibit antiproliferative activity, meaning it could potentially slow down or inhibit cell growth. This property has been investigated in the context of developing cancer therapies, but more research is required to confirm its efficacy and safety [].

Potential Applications in Hormone Modulation and Cancer Treatment

  • Antiandrogens: 5-Methyl-1H-indole-3-carbaldehyde has been explored for its potential as an antiandrogen, a type of drug that can block the action of the male hormone androgen. This research focused on developing effective treatments against various androgen receptor-positive cancers [].
  • Inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B: Research suggests that 5-Methyl-1H-indole-3-carbaldehyde might serve as a lead compound for developing inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (Mtb-PTPase B). This enzyme plays a crucial role in the survival of the bacteria that causes tuberculosis, making it a potential target for antibiotic development [].

Other Potential Applications

  • Bovine viral diarrhea virus (BVDV) inhibitors: Studies have explored the potential of 5-Methyl-1H-indole-3-carbaldehyde as a lead compound for developing inhibitors against BVDV, a virus that infects cattle [].
  • Thermal sensitizing agents: Research suggests that 5-Methyl-1H-indole-3-carbaldehyde might act as a thermal sensitizing agent, making cancer cells more susceptible to heat-based therapies like hyperthermia.

5-Methyl-1H-indole-3-carbaldehyde (5-MICAL) is an organic compound belonging to the class of indole derivatives. Indoles are a group of nitrogen-containing aromatic compounds found in nature, with important biological functions []. 5-MICAL itself is not widely found naturally, but serves as a useful intermediate for the synthesis of other bioactive molecules [].


Molecular Structure Analysis

The structure of 5-MICAL features a bicyclic ring system consisting of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring. A methyl group is attached at the 5th position of the benzene ring, and a formyl group (CHO) is attached at the 3rd position of the pyrrole ring []. This structure gives 5-MICAL a planar geometry, with hydrogen bonding interactions between molecules in its solid state.


Chemical Reactions Analysis

5-MICAL serves as a valuable building block for the synthesis of various heterocyclic compounds with potential biological applications. Notably, it can be a precursor for the synthesis of:

  • Tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.
  • Inhibitors of the C-terminal domain of RNA polymerase II, which are enzymes involved in gene transcription [].
  • Imidazopyridine and imidazobenzothiazole derivatives, which are classes of heterocyclic compounds with diverse biological activities.

These syntheses typically involve condensation reactions between 5-MICAL and other reagents [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52562-50-2

Wikipedia

5-Methyl-1H-indole-3-carboxaldehyde

Dates

Modify: 2023-08-15
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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